(6-Chloroperfluorohexyl)trifluorooxirane
Overview
Description
This compound has gained significant attention as a potential replacement for perfluorooctanoic acid and perfluorooctanesulfonic acid in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroperfluorohexyl)trifluorooxirane typically involves the reaction of perfluorohexyl iodide with trifluoromethyl hypofluorite in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high yield of the compound while maintaining the purity required for its applications .
Chemical Reactions Analysis
Types of Reactions
(6-Chloroperfluorohexyl)trifluorooxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluoroalkyl carboxylic acids.
Reduction: Reduction reactions can convert it into perfluoroalkyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed.
Major Products Formed
Oxidation: Perfluoroalkyl carboxylic acids.
Reduction: Perfluoroalkyl alcohols.
Substitution: Various substituted perfluoroalkyl ethers.
Scientific Research Applications
(6-Chloroperfluorohexyl)trifluorooxirane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorinated probe.
Medicine: Explored for its potential in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of fluorinated polymers and surfactants
Mechanism of Action
The mechanism by which (6-Chloroperfluorohexyl)trifluorooxirane exerts its effects involves its interaction with various molecular targets. The compound’s fluorinated nature allows it to interact with hydrophobic regions of proteins and membranes, altering their function and stability. This interaction can affect various biochemical pathways, making it useful in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorohexyl iodide
Uniqueness
(6-Chloroperfluorohexyl)trifluorooxirane stands out due to its trifluorooxirane moiety, which imparts unique reactivity and stability compared to other perfluoroalkyl compounds. Its ability to undergo a variety of chemical reactions while maintaining its structural integrity makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)-2,3,3-trifluorooxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8ClF15O/c9-7(21,22)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20)8(23,24)25-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAOUEBOJOCMCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8ClF15O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.